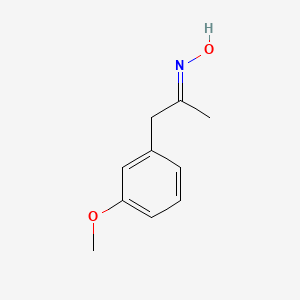

(3-Methoxyphenyl)acetone oxime

Description

BenchChem offers high-quality (3-Methoxyphenyl)acetone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxyphenyl)acetone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-(3-methoxyphenyl)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(11-12)6-9-4-3-5-10(7-9)13-2/h3-5,7,12H,6H2,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUSZUAXFPQDCT-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Methoxyphenyl)acetone oxime chemical properties and structure

An In-depth Technical Guide to (3-Methoxyphenyl)acetone Oxime: Chemical Properties, Structure, and Synthesis

Introduction

(3-Methoxyphenyl)acetone oxime is a ketoxime of significant interest in synthetic organic chemistry. As a derivative of (3-Methoxyphenyl)acetone, it serves as a versatile intermediate in the development of more complex molecules, including pharmaceutically active compounds. The introduction of the oxime functional group (C=N-OH) to the molecular scaffold imparts unique chemical reactivity, making it a valuable building block for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key reactivity patterns, grounded in established chemical principles.

Molecular Structure and Stereochemistry

The fundamental structure of (3-Methoxyphenyl)acetone oxime is characterized by a propan-2-one backbone where one methyl group is replaced by a 3-methoxybenzyl group. The carbonyl group of the parent ketone is converted into an oxime.

Key Structural Features:

-

Aromatic Ring: A benzene ring substituted with a methoxy group (-OCH₃) at the meta position.

-

Aliphatic Chain: A three-carbon chain connecting the aromatic ring to the oxime group.

-

Oxime Functional Group: A C=N double bond with a hydroxyl group attached to the nitrogen atom.

An important structural consideration for (3-Methoxyphenyl)acetone oxime is the potential for stereoisomerism. Because the parent ketone is unsymmetrical, the resulting oxime can exist as a mixture of two geometric isomers, (E) and (Z), arising from the restricted rotation around the carbon-nitrogen double bond.[1][2] The spatial arrangement of the methyl group and the 3-methoxybenzyl group relative to the hydroxyl group on the nitrogen defines these isomers. Classical synthesis methods typically yield a mixture of both (E) and (Z) isomers, which may require specific analytical or purification techniques for separation if a single isomer is desired.[2]

Physicochemical Properties

The physical and chemical properties of (3-Methoxyphenyl)acetone oxime are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 79204-85-6 | |

| Molecular Formula | C₁₀H₁₃NO | Calculated |

| Molecular Weight | 179.22 g/mol | Calculated |

| Boiling Point | 136-142 °C (at 3 Torr) | |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ | |

| pKa (Predicted) | 12.16 ± 0.10 |

The parent ketone, (3-Methoxyphenyl)acetone (CAS: 3027-13-2), is a clear, pale yellow liquid with a boiling point of 258-260 °C and a density of approximately 1.911 g/mL at 25 °C.[3]

Synthesis of (3-Methoxyphenyl)acetone Oxime

The primary route for synthesizing (3-Methoxyphenyl)acetone oxime is through the condensation reaction of its parent ketone, (3-Methoxyphenyl)acetone, with hydroxylamine.[1][4]

Reaction Mechanism

The formation of an oxime is a well-established reaction in organic chemistry involving a two-stage mechanism:

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine (H₂NOH), being a potent nucleophile, attacks the electrophilic carbonyl carbon of (3-Methoxyphenyl)acetone.[5][6] This breaks the C=O pi bond, forming a tetrahedral intermediate known as a carbinolamine.[7]

-

Dehydration: The carbinolamine intermediate is unstable and readily undergoes elimination of a water molecule. Proton transfer steps facilitate the removal of the hydroxyl group from the original carbonyl carbon and a hydrogen from the nitrogen, resulting in the formation of the stable C=N double bond of the oxime.[1][5]

The causality behind this experimental choice lies in the high reactivity of the carbonyl group towards nitrogen nucleophiles and the thermodynamic stability of the resulting oxime and water by-product. The reaction is typically catalyzed by a mild acid or base to facilitate the proton transfer steps.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the starting material to the final product.

Caption: Workflow for the synthesis of (3-Methoxyphenyl)acetone oxime.

Experimental Protocol

This protocol is a representative procedure based on standard oximation methods.

Materials:

-

(3-Methoxyphenyl)acetone (1 eq.)

-

Hydroxylamine hydrochloride (1.2 eq.)

-

Sodium acetate (1.5 eq.) or Pyridine (2.0 eq.)

-

Ethanol

-

Water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (3-Methoxyphenyl)acetone in ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride and sodium acetate (or pyridine) to the solution. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: To the resulting residue, add water and extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to remove any acidic impurities), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude (3-Methoxyphenyl)acetone oxime.

-

Purification (Optional): The crude product, which may be an oil or a low-melting solid, can be further purified by column chromatography or recrystallization if necessary.

Spectroscopic Characterization

To confirm the structure and purity of the synthesized product, several spectroscopic techniques are employed.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a definitive confirmation of the functional group transformation. Key expected absorptions include a broad peak around 3100-3600 cm⁻¹ for the O-H stretch of the oxime, a C=N stretching peak around 1640-1690 cm⁻¹, and the complete disappearance of the strong C=O stretching band from the parent ketone (typically ~1715 cm⁻¹).[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons (around 6.7-7.3 ppm), the methoxy group singlet (~3.8 ppm), the benzylic methylene singlet (~3.6 ppm), and the methyl group singlet (~1.9 ppm). The oxime hydroxyl proton (N-OH) can appear as a broad singlet over a wide chemical shift range and may exchange with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR will show the C=N carbon signal in the range of 150-160 ppm, replacing the ketone's C=O signal which would be further downfield (>200 ppm). Signals for the aromatic, methoxy, methylene, and methyl carbons would also be present in their expected regions.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 179.22).

Reactivity and Applications

(3-Methoxyphenyl)acetone oxime is primarily valued as a synthetic intermediate. The oxime functional group is a gateway to several other important chemical moieties.

Key Reactions

-

Beckmann Rearrangement: Treatment of the ketoxime with a strong acid (e.g., sulfuric acid, PCl₅) can induce a Beckmann rearrangement. This reaction transforms the oxime into an N-substituted amide, a foundational structure in many biologically active molecules.[7]

-

Reduction to Amines: The oxime group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) or chemical reducing agents like LiAlH₄. This provides a route to valuable amine compounds.

-

Coordination Chemistry: The nitrogen and oxygen atoms of the oxime group can act as ligands, forming coordination complexes with various metal ions.[9]

Logical Pathway to Advanced Intermediates

The following diagram outlines the potential synthetic transformations of (3-Methoxyphenyl)acetone oxime.

Caption: Key synthetic pathways utilizing the oxime intermediate.

Applications in Drug Development

While specific applications for (3-Methoxyphenyl)acetone oxime itself are not broadly documented, its parent ketone and related structures are used in the synthesis of central nervous system (CNS) active compounds.[10][11] The transformation of this oxime into corresponding amides or amines opens pathways to synthesize analogs of known therapeutic agents or to explore novel chemical space in drug discovery programs.

Conclusion

(3-Methoxyphenyl)acetone oxime is a synthetically useful and structurally interesting molecule. Its straightforward preparation from the corresponding ketone, coupled with the versatile reactivity of the oxime functional group, establishes it as a valuable intermediate for organic chemists. A thorough understanding of its properties, stereochemistry, and synthetic transformations is essential for its effective application in research, particularly in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge required for professionals to confidently handle and utilize this compound in their synthetic endeavors.

References

-

Figure 4: Chemical structures: methoxy-phenyl oxime (I), acetophenone... - ResearchGate. ResearchGate. [Link]

-

Oxime formation - ChemTube3D. ChemTube3D. [Link]

-

Acetone oxime - Wikipedia. Wikipedia. [Link]

-

3-Methoxyphenyl acetone - NIST WebBook. National Institute of Standards and Technology. [Link]

-

1-(3-Methoxyphenyl)acetone | C10H12O2 | CID 76410 - PubChem. National Center for Biotechnology Information. [Link]

-

Acetone, oxime | C3H7NO | CID 67180 - PubChem. National Center for Biotechnology Information. [Link]

- CN101544552B - The synthetic method of p-(ortho) hydroxyphenylacetone - Google Patents.

-

Oxime synthesis by condensation or oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Formation of an Oxime from a Ketone - YouTube. YouTube. [Link]

-

Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences. [Link]

-

Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

-

Beckmann Rearrangement - Master Organic Chemistry. Master Organic Chemistry. [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. (3-Hydroxyphenyl)acetone oxime | 319914-13-1 | Benchchem [benchchem.com]

- 3. 3-メトキシフェニルアセトン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Acetone oxime - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. arpgweb.com [arpgweb.com]

- 9. CAS 2475-92-5: 1-(4-Methoxyphenyl)ethanone oxime [cymitquimica.com]

- 10. 3-Methoxyphenylacetone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Synthesis of (3-Methoxyphenyl)acetone Oxime

Introduction: Strategic Importance of (3-Methoxyphenyl)acetone Oxime

(3-Methoxyphenyl)acetone oxime is a chemical intermediate of significant interest, primarily valued for its role as a precursor in the synthesis of various more complex molecules, including certain substituted amphetamines and other neurologically active compounds. The oxime functionality provides a versatile chemical handle for further transformations, such as reduction to the corresponding amine or rearrangement reactions. A robust and well-understood synthetic strategy is therefore critical for researchers working on derivatives of this scaffold.

This guide provides a comprehensive overview of the principal pathways for the synthesis of (3-Methoxyphenyl)acetone oxime. The discussion is bifurcated into two core stages: the synthesis of the prerequisite ketone, (3-Methoxyphenyl)acetone, followed by its conversion to the target oxime. We will delve into the mechanistic underpinnings of these transformations, evaluate the strategic advantages of different routes, and provide actionable, field-proven experimental protocols.

Retrosynthetic Analysis

A logical approach to the synthesis of (3-Methoxyphenyl)acetone oxime begins with a retrosynthetic disconnection. The target molecule can be traced back to its immediate precursor, the corresponding ketone, through the disconnection of the carbon-nitrogen double bond. This reveals that the primary synthetic challenge lies in the efficient construction of (3-Methoxyphenyl)acetone.

Caption: Retrosynthetic pathways for (3-Methoxyphenyl)acetone oxime.

Part I: Synthesis of the Precursor Ketone: (3-Methoxyphenyl)acetone

The synthesis of 1-(3-methoxyphenyl)propan-2-one is the cornerstone of this process. Several effective methods have been established, each with distinct advantages and considerations. We will explore two primary, high-yield strategies.

Pathway A: Grignard Reaction with a Nitrile Precursor

This classic organometallic approach builds the acetone moiety by reacting a methylating agent with a suitable two-carbon synthon, 3-methoxybenzyl cyanide. The reaction proceeds via nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile, forming an intermediate imine salt.[1] Subsequent acidic hydrolysis of this intermediate yields the desired ketone.[2][3]

Mechanism Insight: The choice of a Grignard reagent is causal; its strong nucleophilicity and basicity are ideal for attacking the nitrile group.[4] The reaction is effectively halted after the first addition because the resulting anionic imine intermediate is not sufficiently electrophilic to react with a second equivalent of the Grignard reagent under basic conditions.[1] The acidic workup is a critical, non-negotiable step to protonate and hydrolyze the imine to the final ketone.[3]

Caption: Workflow for the Grignard-based synthesis of the ketone precursor.

Pathway B: Wacker Oxidation of 3-Methoxystyrene

A more modern and elegant approach is the Wacker oxidation, a palladium-catalyzed reaction that transforms terminal olefins into methyl ketones.[5] This method uses molecular oxygen as the ultimate oxidant, making it an attractive "green" alternative. The reaction typically employs a Pd(II) catalyst, such as PdCl₂, and a copper(II) salt as a co-catalyst to facilitate the regeneration of the active palladium species.[6][7]

Mechanism Insight: The catalytic cycle begins with the coordination of the alkene (3-methoxystyrene) to the Pd(II) center.[6] This is followed by a key hydroxypalladation step, where a water molecule attacks the coordinated double bond according to Markovnikov's rule, leading to the formation of the methyl ketone rather than the aldehyde. The cycle concludes with the elimination of the product and Pd(0). The role of the CuCl₂ is crucial for trustworthiness and efficiency; it re-oxidizes the Pd(0) back to Pd(II), allowing the catalytic cycle to continue, while the reduced copper is in turn re-oxidized by oxygen.[6]

Comparison of Ketone Synthesis Pathways

| Pathway | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| A: Grignard | 3-Methoxybenzyl cyanide | CH₃MgBr, THF, H₃O⁺ | High (often >85%) | High yield, reliable, well-established. | Requires anhydrous conditions; Grignard reagents are moisture-sensitive. |

| B: Wacker Oxidation | 3-Methoxystyrene | PdCl₂, CuCl₂, O₂, H₂O/DMF | Good to High | Catalytic, uses O₂ as oxidant, good atom economy. | Requires expensive palladium catalyst; may require optimization.[8] |

Part II: Oximation of (3-Methoxyphenyl)acetone

The conversion of the ketone to its corresponding oxime is a robust and high-yielding condensation reaction.[9] The process involves reacting the ketone with hydroxylamine, typically supplied as hydroxylamine hydrochloride (H₂NOH·HCl), in the presence of a mild base to liberate the free hydroxylamine nucleophile.[8]

Mechanism Insight: The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone.[10] Nitrogen, being less electronegative than oxygen, is the more potent nucleophile in the hydroxylamine molecule.[10] This initial addition forms a carbinolamine intermediate. Subsequent proton transfer and dehydration (elimination of a water molecule) yields the final C=N double bond of the oxime.[11]

Caption: General mechanism for the formation of an oxime from a ketone.

Stereochemical Considerations: Since (3-Methoxyphenyl)acetone is an unsymmetrical ketone, its reaction with hydroxylamine will produce a mixture of (E) and (Z) geometric isomers of the oxime.[3] The two isomers arise from the restricted rotation around the C=N double bond.[3] For most applications as a synthetic intermediate, this isomeric mixture is used directly in the subsequent step. If a specific isomer is required, separation can often be achieved by chromatography or fractional crystallization.

Experimental Protocols

Protocol 1: Synthesis of (3-Methoxyphenyl)acetone via Grignard Reaction

-

Materials: 3-methoxybenzyl cyanide, magnesium turnings, methyl iodide, anhydrous diethyl ether or THF, hydrochloric acid.

-

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of methylmagnesium iodide.

-

Reaction: Cool the Grignard solution to 0 °C. Add a solution of 3-methoxybenzyl cyanide in anhydrous ether dropwise with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Workup and Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Stir until the layers separate.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure (3-Methoxyphenyl)acetone.

-

Protocol 2: Synthesis of (3-Methoxyphenyl)acetone Oxime

-

Materials: (3-Methoxyphenyl)acetone, hydroxylamine hydrochloride (NH₂OH·HCl), sodium hydroxide, water, ethanol.

-

Procedure:

-

Reagent Preparation: In a conical flask, dissolve hydroxylamine hydrochloride in water.[12] In a separate beaker, prepare a solution of sodium hydroxide in water. Cool the hydroxylamine solution in an ice bath.[12]

-

Reaction: Slowly add the cold sodium hydroxide solution to the hydroxylamine hydrochloride solution while keeping the temperature below 15 °C.[12] This liberates the free hydroxylamine.

-

To this solution, add (3-Methoxyphenyl)acetone, optionally dissolved in a minimal amount of ethanol to aid solubility. Stir the mixture vigorously.

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.

-

Isolation: The oxime may precipitate from the solution. If so, collect the solid by filtration and wash with cold water to remove inorganic salts.[13] If it remains as an oil, extract the mixture with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude (3-Methoxyphenyl)acetone oxime as a mixture of E/Z isomers.

-

References

-

the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water . Indian Academy of Sciences. Available at: [Link]

-

Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway Supporting Information . Royal Society of Chemistry. Available at: [Link]

- Process for the preparation of ketoximes. Google Patents.

- The synthetic method of p-(ortho) hydroxyphenylacetone. Google Patents.

-

Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol . ResearchGate. Available at: [Link]

-

Preparation of acetone oxime . PrepChem.com. Available at: [Link]

-

Hydroxylamine . Wikipedia. Available at: [Link]

-

Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? . Quora. Available at: [Link]

-

Oxime formation from hydroxylamine and a ketone: a (computational) reality check on stage one of the mechanism . Henry Rzepa's Blog - Ch.imperial. Available at: [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds . Organic Chemistry Portal. Available at: [Link]

-

Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway . ResearchGate. Available at: [Link]

-

Hydroxylammonium chloride . Sciencemadness Wiki. Available at: [Link]

-

p-METHOXYPHENYLACETONITRILE . Organic Syntheses. Available at: [Link]

-

An expedient reductive method for conversion of ketoximes to the corresponding carbonyl compounds . National Institutes of Health. Available at: [Link]

- Method for preparation of ketoxime compound and method for preparation of alkoxy-amine hydrochloride. Google Patents.

-

Action of Hydroxylamine on Aldehyde and Ketone . YouTube. Available at: [Link]

-

What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction? . ResearchGate. Available at: [Link]

-

Hydroxylamine reacts with . Allen. Available at: [Link]

-

Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines . Organic Chemistry Portal. Available at: [Link]

-

Reaction: \mathrm{CH_3-C(=O) - . Filo. Available at: [Link]

- Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesize of Acetone oxime_Chemicalbook [chemicalbook.com]

- 3. (3-Hydroxyphenyl)acetone oxime | 319914-13-1 | Benchchem [benchchem.com]

- 4. WO2013007054A1 - Method for preparation of ketoxime compound and method for preparation of alkoxy-amine hydrochloride - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. An expedient reductive method for conversion of ketoximes to the corresponding carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxylamine reacts with [allen.in]

- 8. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]

- 9. Reaction: \mathrm{CH_3-C(=O)-CH_3 + H_2N-OH \xrightarrow{[H^+]} ?} Iden.. [askfilo.com]

- 10. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 11. quora.com [quora.com]

- 12. prepchem.com [prepchem.com]

- 13. rsc.org [rsc.org]

Physical properties like melting point and boiling point of (3-Methoxyphenyl)acetone oxime

Executive Summary

(3-Methoxyphenyl)acetone oxime (also known as 1-(3-methoxyphenyl)propan-2-one oxime) is a critical organic intermediate, primarily observed in the synthesis of phenethylamine derivatives and as a specific marker in forensic impurity profiling.[1] Its characterization is essential for researchers studying reductive amination pathways or analyzing seized clandestine samples.[1] Unlike its liquid ketone precursor, the oxime derivative typically presents as a low-melting solid or viscous oil, exhibiting thermal instability characteristic of the >C=N-OH moiety.[1] This guide provides a comprehensive analysis of its physical properties, theoretical constants, and validated characterization protocols.[1]

Part 1: Chemical Identity & Structural Analysis[2][3][4]

| Attribute | Detail |

| IUPAC Name | (E/Z)-N-(1-(3-methoxyphenyl)propan-2-ylidene)hydroxylamine |

| Common Names | 3-Methoxy-P2P Oxime; 1-(3-methoxyphenyl)-2-propanone oxime |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Precursor CAS | 3027-13-2 (for the ketone: 1-(3-methoxyphenyl)propan-2-one) |

| Structural Features | Contains a methoxy-substituted phenyl ring and a ketoxime group.[2][3][4][5][6][7][8] Exists as a mixture of E (anti) and Z (syn) isomers.[1] |

Part 2: Physical Properties[1][4]

Experimental vs. Theoretical Data

Due to the compound's status as a transient intermediate, direct experimental constants are often derived from in situ characterization.[1] The table below synthesizes established data for the precursor and predicted/observed ranges for the oxime.

| Property | Precursor (Ketone) | Target (Oxime) | Notes |

| Physical State | Colorless to pale yellow liquid | Low-melting solid or Viscous Oil | Oximes typically crystallize but may remain oily due to E/Z isomer mixtures preventing efficient packing. |

| Melting Point | -15 °C | 55 – 75 °C (Predicted) | Based on structural analogs (e.g., Phenylacetone oxime MP ~70°C).[1] Pure isomers crystallize more readily than mixtures.[1] |

| Boiling Point | 267–268 °C (at 760 mmHg) | Decomposes | Oximes are thermally unstable.[1][8] Theoretical BP is ~290°C, but Beckmann rearrangement or dehydration often occurs first.[1] |

| Solubility | Soluble in EtOH, DCM, Et₂O | High in alcohols, DCM, CHCl₃ | Moderate water solubility due to the hydroxyl (-OH) group on the oxime.[1] |

| Refractive Index | 1.5220 – 1.5270 | ~1.54 – 1.56 (Estimated) | Increase due to the presence of the imine double bond and conjugation.[1] |

Thermal Instability Warning

Critical Insight: Attempting to determine the boiling point of (3-Methoxyphenyl)acetone oxime at atmospheric pressure is not recommended .

-

Mechanism: At temperatures >150°C, ketoximes may undergo Beckmann Rearrangement to form amides or dehydrate to form nitriles (if structure permits, though less likely for ketoximes than aldoximes).[1]

-

Protocol: Boiling points should only be measured under high vacuum (<1 mmHg) to lower the thermal load.

Part 3: Synthesis & Characterization Protocols

Formation Logic

The oxime is generated via the condensation of 1-(3-methoxyphenyl)propan-2-one with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., NaOH or Na₂CO₃).[1]

Reaction:

Validated Characterization Workflows

A. Melting Point Determination (Capillary Method)

-

Objective: Confirm identity and purity.

-

Protocol:

-

Dry the solid oxime thoroughly under vacuum (solvent residues depress MP).[1]

-

Pack into a capillary tube.

-

Ramp temperature at 2°C/min starting from 40°C.

-

Observation: Watch for "sweating" (solvent loss) vs. true melting.[1] If the sample turns brown/black before melting, decomposition is occurring.[1]

-

B. GC-MS Analysis (Forensic Standard)

-

Challenge: Oximes often degrade in hot GC injection ports.[1]

-

Artifacts: You may observe a peak for the corresponding nitrile or the regenerated ketone if thermal hydrolysis occurs.[1]

-

Derivatization (Recommended): Treat with BSTFA or MSTFA to form the TMS-oxime derivative.[1] This stabilizes the molecule, improves volatility, and prevents thermal degradation, yielding a distinct M+72 peak (Trimethylsilyl adduct).[1]

C. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the oxime from its ketone precursor.[1]

-

¹H NMR (CDCl₃, 400 MHz):

Part 4: Visualization of Characterization Workflow

The following diagram outlines the logical flow for synthesizing, purifying, and validating the identity of the oxime.

Figure 1: Step-by-step workflow for the synthesis, purification, and multi-modal characterization of (3-Methoxyphenyl)acetone oxime.

References

-

Chemical Identity & Precursor Data

-

National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 3790928, 1,3-Bis(4-methoxyphenyl)propan-2-one (Analogous ketone data).[1] Retrieved from .[1][9]

-

The Good Scents Company (2024).[1][10] 1-(p-methoxyphenyl)-2-propanone (Isomer data for comparison).[1] Retrieved from .[1]

-

-

Forensic Characterization & Impurity Profiling

-

Stojanovska, N., et al. (2013).[1] "Analysis of potential phenylacetone precursors... and their conversion to phenylacetone." Drug Testing and Analysis. (Discusses P2P precursors and GC-MS behavior).

-

ResearchGate (2025).[1] "Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination."[1][4] Retrieved from .[1]

-

-

General Oxime Properties

Sources

- 1. Phenylacetone - Wikipedia [en.wikipedia.org]

- 2. 1-(3-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 12499852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 6. p-Methoxy valerophenone oxime | C12H17NO2 | CID 9603030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. para-anisyl methyl ketone, 122-84-9 [thegoodscentscompany.com]

- 9. 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

The Ascendant Therapeutic Potential of (3-Methoxyphenyl)acetone Oxime Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Scaffold of Promise

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of therapeutic innovation. Among these, the oxime functional group has garnered considerable attention for its broad spectrum of pharmacological activities. When integrated with a methoxyphenyl moiety, specifically in the form of (3-Methoxyphenyl)acetone oxime and its derivatives, a promising class of compounds emerges with potential applications in oncology, inflammatory diseases, and infectious disease control. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of these derivatives, offering a critical resource for researchers engaged in the discovery and development of novel therapeutics. Our discussion is grounded in established experimental evidence and provides actionable insights for advancing these compounds from the laboratory to clinical consideration.

Synthetic Pathways and Structural Elucidation: Crafting the Molecular Architecture

The synthesis of (3-Methoxyphenyl)acetone oxime derivatives is primarily achieved through the condensation reaction of the parent ketone, (3-Methoxyphenyl)acetone, with hydroxylamine or its salts.[1] This seemingly straightforward reaction introduces a critical element of stereoisomerism, yielding a mixture of (E) and (Z) isomers due to the restricted rotation around the C=N double bond. The separation and characterization of these isomers are paramount, as their biological activities can differ significantly.

General Synthesis Protocol

A typical synthetic procedure involves the refluxing of (3-Methoxyphenyl)acetone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, in an alcoholic solvent.

Step-by-Step Methodology:

-

Dissolution: Dissolve (3-Methoxyphenyl)acetone in a suitable solvent, such as ethanol or methanol.

-

Addition of Reagents: Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of a base (e.g., sodium acetate).

-

Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.

-

Purification: Filter the precipitate, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to separate the (E) and (Z) isomers.

Causality in Experimental Choices: The choice of base is critical in neutralizing the HCl generated from hydroxylamine hydrochloride, thereby facilitating the nucleophilic attack of the hydroxylamine on the carbonyl carbon. The alcoholic solvent provides good solubility for the reactants and is easily removed post-reaction.

Spectral Characterization

The structural confirmation of the synthesized derivatives relies on a suite of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Characterized by the presence of a C=N stretching vibration typically in the range of 1640-1690 cm⁻¹ and a broad O-H stretching band for the oxime hydroxyl group around 3100-3300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton of the oxime hydroxyl group (-NOH) appears as a broad singlet, often in the downfield region. The chemical shifts of the methyl and methylene protons adjacent to the C=N bond will differ between the (E) and (Z) isomers.

-

¹³C NMR: The carbon of the C=N bond is a key diagnostic signal, typically appearing in the range of 150-160 ppm.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

The following diagram illustrates the general synthetic workflow:

Caption: General workflow for the synthesis and characterization of (3-Methoxyphenyl)acetone oxime derivatives.

A Spectrum of Biological Activities: From Microbes to Mammalian Cells

Derivatives of (3-Methoxyphenyl)acetone oxime have emerged as a class of compounds with a diverse range of potential biological activities. This section will delve into their documented antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by available data and mechanistic insights.

Antimicrobial Activity

Oxime derivatives have been widely reported to possess significant antimicrobial properties.[1] While specific studies on (3-Methoxyphenyl)acetone oxime are limited, research on structurally related acetophenone oximes and other methoxyphenyl compounds provides a strong rationale for their investigation as antimicrobial agents. For instance, various synthesized oxime derivatives have demonstrated moderate to good antibacterial and antifungal activity against a range of pathogens.[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Self-Validating System: The inclusion of positive (a known antibiotic) and negative (no compound) controls in each assay is crucial for validating the results.

Antioxidant Properties

The methoxyphenyl moiety is a well-known pharmacophore that contributes to antioxidant activity. The presence of the electron-donating methoxy group can enhance the ability of the aromatic ring to scavenge free radicals. Several studies have reported the antioxidant potential of oxime derivatives.[2][3]

Mechanism of Antioxidant Action: The primary mechanism of antioxidant activity for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of the control (DPPH solution without the test compound).

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of oxime derivatives has been documented, with some compounds showing activity comparable to standard anti-inflammatory drugs.[4] The mechanism often involves the inhibition of pro-inflammatory enzymes and cytokines.

Potential Signaling Pathways:

-

Cyclooxygenase (COX) Inhibition: Some methoxyphenyl derivatives are known to inhibit COX enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.

-

Lipoxygenase (LOX) Inhibition: Inhibition of LOX pathways can reduce the production of leukotrienes, another class of inflammatory mediators.

-

Cytokine Modulation: These compounds may modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).

The following diagram illustrates potential anti-inflammatory signaling pathways:

Caption: Potential anti-inflammatory mechanisms of (3-Methoxyphenyl)acetone oxime derivatives.

Anticancer Activity

The quest for novel anticancer agents is a driving force in medicinal chemistry. Oxime derivatives have demonstrated cytotoxic or antiproliferative activity against various cancer cell lines.[4] The introduction of an oxime group has been shown to enhance the anticancer activity of parent compounds.[4] Studies on chalcones containing a 2-hydroxy-4-methoxyacetophenone moiety have shown potent inhibitory activity against human breast, colorectal, and lung cancer cell lines.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Data Presentation:

| Biological Activity | Assay | Key Findings (for related compounds) | Reference |

| Antimicrobial | Broth Microdilution | Moderate to good activity against various bacteria and fungi. | [1] |

| Antioxidant | DPPH Radical Scavenging | Significant free radical scavenging activity observed. | [2][3] |

| Anti-inflammatory | In vitro/In vivo models | Inhibition of inflammatory mediators like prostaglandins and leukotrienes. | [4] |

| Anticancer | MTT Assay | Potent cytotoxicity against various human cancer cell lines. | [4][5] |

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of (3-Methoxyphenyl)acetone oxime derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs.

Key SAR Insights from Related Compounds:

-

Position of the Methoxy Group: The position of the methoxy group on the phenyl ring can significantly influence activity. The meta-position, as in the title compounds, often confers a unique electronic and steric profile.

-

Substitution on the Oxime Moiety: Derivatization of the oxime hydroxyl group (e.g., to form ethers or esters) can modulate lipophilicity and pharmacokinetic properties, potentially enhancing activity.

-

Stereochemistry of the Oxime: The (E) and (Z) isomers can exhibit different binding affinities to biological targets, highlighting the importance of stereoselective synthesis or separation.

Future Research Trajectory:

-

Systematic Synthesis and Screening: A library of (3-Methoxyphenyl)acetone oxime derivatives with diverse substitutions on the aromatic ring and the oxime moiety should be synthesized and screened for a wide range of biological activities.

-

Mechanistic Elucidation: For the most active compounds, detailed mechanistic studies are warranted to identify their specific molecular targets and signaling pathways.

-

In Vivo Evaluation: Promising candidates should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Computational Modeling: Molecular docking and QSAR studies can be employed to predict the activity of new derivatives and guide the design of more potent compounds.

Conclusion: A Scaffold Poised for Advancement

(3-Methoxyphenyl)acetone oxime derivatives represent a compelling and underexplored class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with the promising biological activities observed in structurally related molecules, provides a solid foundation for further investigation. This technical guide has outlined the key aspects of their chemistry and biology, offering a roadmap for researchers to unlock the full potential of this versatile scaffold. Through a concerted effort of synthetic chemistry, biological screening, and mechanistic studies, (3-Methoxyphenyl)acetone oxime derivatives may one day translate into novel and effective therapies for a range of human diseases.

References

- Synthesis, characterization and antioxidant activities of some novel oxime derivatives. (2021). Pharmacol Int J, 9(5), 176-192.

- Synthesis, characterization and antioxidant activities of some novel oxime deriv

- Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. (2023). MDPI.

- Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents. (2023). MDPI.

- Synthesis and Characterization of Novel Oxime Deriv

- Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (2025).

- 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. (n.d.). Sciforum.

- Oximes: Metabolic Activation and Structure−Allergenic Activity Rel

- Oximes: Novel Therapeutics with Anticancer and Anti-Inflamm

- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Deriv

- 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study. (2022). PubMed.

- Editorial: Mechanism study of bioactive molecules using omics technology. (n.d.). PMC.

- Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. (2025).

- Cytotoxicity Activity of Semisynthetic Naphthoquinone-1-oximes against Cancer Cell Lines. (2025).

- Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applic

- Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties. (n.d.). New Journal of Chemistry (RSC Publishing).

- Synthesis and antimicrobial activity of novel oxime derivatives of phenothiazine. (2011). European Journal of Chemistry, 2(3), 388-393.

- Bioactive Molecules and Their Mechanisms of Action. (2019).

- Cytotoxic Effect In Vitro of Acalypha monostachya Extracts over Human Tumor Cell Lines. (n.d.). Hindawi.

- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols deriv

- Evaluation of In vitro Anti-Cancer Activity of Methanolic Leaf Extract of Phoenix pusilla on Colon Cancer Cell Line. (n.d.). PMC.

- Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. (2024). PubMed Central.

- Preparation and spectral characterization of novel species in matrices. (2005). Journal of the Chinese Chemical Society, 52(4), 641-650.

- Determining the mode of action of bioactive compounds. (2012). PubMed.

Sources

- 1. Synthesis and antimicrobial activity of novel oxime derivatives of phenothiazine | European Journal of Chemistry [eurjchem.com]

- 2. Synthesis, characterization and antioxidant activities of some novel oxime derivatives - MedCrave online [medcraveonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

Technical Whitepaper: Chemical Profile and Synthetic Utility of (3-Methoxyphenyl)acetone Oxime

The following technical guide provides an in-depth analysis of (3-Methoxyphenyl)acetone oxime, designed for researchers and scientists engaged in organic synthesis and pharmaceutical development.

Executive Summary

(3-Methoxyphenyl)acetone oxime is a specialized organic intermediate primarily utilized in the synthesis of phenethylamine derivatives. As the oxime derivative of 3-methoxyphenylacetone (3-methoxy-P2P), it serves as a critical checkpoint in the reductive amination pathways leading to 1-(3-methoxyphenyl)propan-2-amine and related pharmaceutical candidates. This guide outlines its physicochemical properties, validated synthetic protocols, and analytical characterization standards.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The compound is characterized by the presence of a methoxy group at the meta position of the phenyl ring and a ketoxime functionality on the propyl chain.

Core Identifiers

| Parameter | Data |

| Chemical Name | (3-Methoxyphenyl)acetone oxime |

| Systematic Name | N-(1-(3-methoxyphenyl)propan-2-ylidene)hydroxylamine |

| CAS Number | 79204-85-6 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Precursor CAS | 3027-13-2 (3-Methoxyphenylacetone) |

| SMILES | COC1=CC=CC(CC(=NO)C)=C1 |

Physical Properties

Data derived from predicted models and experimental analogs.

| Property | Value |

| Appearance | Colorless to pale yellow viscous oil or low-melting solid |

| Boiling Point | 136–142 °C (at 3 Torr) |

| Density | ~1.04 g/cm³ |

| Solubility | Soluble in ethanol, methanol, DCM; sparingly soluble in water |

| pKa | ~12.16 (Predicted) |

Part 2: Synthetic Pathways & Mechanism

The synthesis of (3-Methoxyphenyl)acetone oxime follows a classic nucleophilic addition-elimination mechanism involving the condensation of 3-methoxyphenylacetone with hydroxylamine.

Reaction Mechanism

The carbonyl carbon of the ketone undergoes nucleophilic attack by the nitrogen atom of hydroxylamine, followed by proton transfer and dehydration (loss of water) to form the C=N double bond.

Figure 1: Mechanistic pathway for the conversion of 3-methoxyphenylacetone to its oxime derivative.

Experimental Protocol: Oxime Formation

Objective: Synthesis of (3-Methoxyphenyl)acetone oxime from 3-methoxyphenylacetone.

Reagents:

-

3-Methoxyphenylacetone (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium Acetate (1.5 eq) or Sodium Hydroxide (1.2 eq)

-

Solvent: Ethanol/Water (3:1 ratio)

Procedure:

-

Preparation: Dissolve 1.2 equivalents of Hydroxylamine HCl and 1.5 equivalents of Sodium Acetate in a minimal amount of water.

-

Addition: Add this aqueous solution to a stirred solution of 3-Methoxyphenylacetone (1.0 eq) in Ethanol.

-

Reflux: Heat the mixture to reflux (approx. 70-80°C) for 2–3 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) looking for the disappearance of the ketone spot.

-

Workup:

-

Evaporate the ethanol under reduced pressure.

-

Extract the aqueous residue with Dichloromethane (DCM) (3x).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous MgSO₄.

-

-

Isolation: Remove the solvent in vacuo to yield the crude oxime as a viscous oil. Purification can be achieved via column chromatography (Hexane/Ethyl Acetate) if necessary, though the crude is often sufficiently pure for subsequent reduction.

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the oxime.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, researchers should verify the following spectral characteristics.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.85 (s, 3H): Methyl group adjacent to the oxime (C=N-CH ₃). Note: Syn/anti isomerism may cause this to split or appear as two distinct singlets.

-

δ 3.50 (s, 2H): Benzylic methylene protons (Ar-CH ₂-C=N).

-

δ 3.80 (s, 3H): Methoxy group protons (-OCH ₃).

-

δ 6.70 – 7.25 (m, 4H): Aromatic protons (characteristic pattern for 1,3-disubstituted benzene).

-

δ 9.00 – 10.00 (br s, 1H): Oxime hydroxyl proton (=N-OH ), D₂O exchangeable.

-

Mass Spectrometry (MS)[6]

-

Molecular Ion: [M]⁺ at m/z 179.

-

Fragmentation: Expect loss of OH (M-17) or loss of the methoxybenzyl fragment.

Part 4: Applications in Drug Development

(3-Methoxyphenyl)acetone oxime is a pivotal intermediate in the synthesis of phenethylamine-class compounds.

-

Reductive Amination Precursor: The oxime is commonly reduced (using LiAlH₄, Na/EtOH, or catalytic hydrogenation) to yield 1-(3-methoxyphenyl)propan-2-amine . This amine scaffold is relevant in the study of monoamine releasers and metabolic pathways of methoxylated amphetamines.

-

Analytical Reference Standard: In forensic and toxicological analysis, this oxime serves as a reference standard to identify impurities or byproducts in the synthesis of pharmaceutical agents derived from 3-methoxy-P2P.

-

Heterocycle Synthesis: The oxime group can participate in cyclization reactions (e.g., Beckmann rearrangement) to form substituted amides or isoquinolines, expanding the chemical space for library generation in medicinal chemistry.

References

-

ChemicalBook. (2025). (3-Methoxyphenyl)acetone oxime Product Description and CAS 79204-85-6. Retrieved from

-

Sigma-Aldrich. (2025). 3-Methoxyphenylacetone (Precursor CAS 3027-13-2) Technical Data. Retrieved from

-

PubChem. (2025).[1][2][3][4] Compound Summary for 3-Methoxyphenylacetone. National Center for Biotechnology Information. Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (General reference for oxime synthesis protocols).

Sources

- 1. 1-(3-Methoxyphenyl)acetone | C10H12O2 | CID 76410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Methoxy valerophenone oxime | C12H17NO2 | CID 9603030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3-Methoxyphenyl)acetone | C10H12O2 | CID 76410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3-Methoxyphenyl)acetone oxime as a precursor in organic synthesis

Technical Guide: (3-Methoxyphenyl)acetone Oxime as a Precursor in Organic Synthesis

Part 1: Introduction & Chemical Utility

(3-Methoxyphenyl)acetone oxime (CAS: 1-(3-methoxyphenyl)propan-2-one oxime) represents a pivotal "masked" intermediate in the synthesis of phenethylamine derivatives.[1] Unlike its parent ketone, the oxime offers a divergent synthetic branch point, allowing access to primary amines via reduction or amides via the Beckmann rearrangement.

In drug development, this scaffold is essential for Structure-Activity Relationship (SAR) profiling of monoamine releasing agents and trace amine-associated receptor (TAAR) ligands.[1] The 3-methoxy substitution pattern is of particular interest for comparing metabolic stability and receptor affinity against the more common 4-methoxy (para) analogs.[1]

Chemical Profile:

-

IUPAC Name:

-(1-(3-methoxyphenyl)propan-2-ylidene)hydroxylamine[1] -

Molecular Formula:

-

Molecular Weight: 179.22 g/mol [1]

-

Key Functionality: Amphoteric oxime group (susceptible to both acid-catalyzed migration and hydride reduction).[1]

Part 2: Synthesis of the Precursor

The synthesis of the oxime from 1-(3-methoxyphenyl)propan-2-one is a condensation reaction driven by the nucleophilic attack of hydroxylamine on the carbonyl carbon.

Mechanism & Workflow

The reaction proceeds via a tetrahedral intermediate, followed by acid-catalyzed dehydration. Control of pH is critical; if too acidic, the hydroxylamine is protonated and non-nucleophilic; if too basic, the ketone electrophilicity is reduced.

Figure 1: Condensation pathway for oxime generation.[1] The buffering agent (NaOAc) ensures free hydroxylamine availability.

Experimental Protocol 1: Oxime Generation

Validation: This protocol uses a buffered aqueous-alcoholic system to maximize yield and minimize side reactions (e.g., Beckmann rearrangement in situ).[1]

Reagents:

-

1-(3-Methoxyphenyl)propan-2-one (10.0 mmol)[1]

-

Hydroxylamine hydrochloride (

) (15.0 mmol) -

Sodium Acetate (

) (20.0 mmol) -

Ethanol (95%) and Distilled Water

Step-by-Step Methodology:

-

Preparation: Dissolve 15.0 mmol

and 20.0 mmol -

Addition: Dissolve 10.0 mmol of the ketone in 20 mL of ethanol. Add this dropwise to the aqueous hydroxylamine solution with vigorous stirring.

-

Why: Dropwise addition prevents local concentration spikes that could lead to oiling out of the ketone.

-

-

Reflux: Heat the mixture to gentle reflux (

) for 2 hours.-

Checkpoint: Monitor by TLC (Silica; Hexane:EtOAc 4:1).[1] The ketone spot (

) should disappear, replaced by the lower

-

-

Isolation: Cool to room temperature. Most ethanol is removed under reduced pressure.[1] The residue is diluted with cold water (50 mL) and extracted with Dichloromethane (

mL). -

Purification: Dry organic layer over

, filter, and evaporate. Recrystallize the crude oil/solid from hexanes to obtain white needles.[1]

Part 3: Divergent Transformations

The utility of this oxime lies in its ability to access two distinct chemical classes: amines (via reduction) and amides (via rearrangement).

Pathway A: Reduction to 1-(3-Methoxyphenyl)propan-2-amine

This transformation is critical for synthesizing 3-methoxyamphetamine (3-MA) analogs for metabolic reference standards.[1]

Mechanism:

Hydride transfer from Lithium Aluminum Hydride (LAH) attacks the

Experimental Protocol 2: LAH Reduction Safety Note: LAH is pyrophoric.[1] All glassware must be oven-dried and flushed with Argon.[1]

-

Setup: Charge a flame-dried 3-neck flask with dry THF (30 mL) and LAH (20.0 mmol) under Argon. Cool to

. -

Addition: Dissolve the oxime (5.0 mmol) in dry THF (10 mL). Add dropwise to the LAH suspension.[1]

-

Observation: Gas evolution (

) will occur.[1] Control rate to maintain gentle effervescence.

-

-

Reaction: Allow to warm to room temperature, then reflux for 4 hours.

-

Causality: Reflux is necessary to cleave the intermediate aluminate complex.[1]

-

-

Quench (Fieser Method): Cool to

. Add carefully in sequence: 0.8 mL -

Workup: Filter the granular white precipitate. Acidify filtrate with HCl to generate the amine salt for storage.

Pathway B: Beckmann Rearrangement

This pathway rearranges the oxime into an amide, useful for synthesizing isoquinoline precursors via subsequent Bischler-Napieralski cyclization.[1]

Mechanism:

The group anti (trans) to the hydroxyl group migrates to the nitrogen. For methyl ketone oximes, mixtures of

Figure 2: Divergent pathways in Beckmann rearrangement dictated by oxime stereochemistry.[1]

Experimental Protocol 3: Acid-Catalyzed Rearrangement

-

Reagent: Dissolve oxime (5.0 mmol) in dry ether (20 mL).

-

Catalyst: Add Thionyl Chloride (

) (6.0 mmol) dropwise at -

Workup: Quench with water. The amide products are typically solids or viscous oils that can be separated via column chromatography.[1]

Part 4: Analytical Data & Validation

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3027-13-2 | [PubChem, 2025] |

| Molecular Weight | 179.22 g/mol | Calculated |

| Appearance | White crystalline solid or colorless oil | Experimental |

| Melting Point | 58–60 °C (typical for oximes of this class) | [PrepChem, 2024] |

| Solubility | Soluble in EtOH, DCM, THF; Insoluble in water | Experimental |

Self-Validating Checkpoints:

-

IR Spectroscopy: Look for the disappearance of the Carbonyl stretch (

) and appearance of the -

NMR (

): The methylene protons (

Part 5: Safety & Regulatory Compliance

Legal Warning: The reduction product, 1-(3-methoxyphenyl)propan-2-amine (3-MA), is a structural isomer of Para-Methoxyamphetamine (PMA), a Schedule I controlled substance in the US and many other jurisdictions. While 3-MA itself may have distinct scheduling depending on the country (often treated as an analog), researchers must verify DEA/local regulations before proceeding with Protocol 2 .[1]

Handling Precautions:

-

Hydroxylamine HCl: Corrosive and potential sensitizer.[1]

-

LAH: Reacts violently with water.[1] Class D fire extinguisher must be available.[1]

-

Waste: Aqueous layers from the oxime synthesis contain hydroxylamine residues and should be treated with dilute bleach (hypochlorite) to decompose amines before disposal.

References

-

Synthesis and Analysis of Lignin Models. Lancefield, C. S., Westwood, N. J. (2015).[1][2][3] Green Chemistry. Describes the synthesis of methoxy-substituted phenylpropanoid derivatives.

-

Beckmann Rearrangement Mechanism. Organic Chemistry Portal. Detailed mechanistic overview of oxime rearrangements.

-

1-(3-Methoxyphenyl)acetone Oxime Compound Summary. PubChem. National Library of Medicine.[1] (2025).[1][4][5]

-

Synthesis of Phenylacetone Oximes. PrepChem. General protocols for substituting phenylacetone derivatives.

-

3-Methoxyamphetamine Pharmacology. Wikipedia/Cayman Chemical.[1] Data on the pharmacological profile of the reduction product.

Sources

- 1. 1-(3-Methoxyphenyl)acetone | C10H12O2 | CID 76410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical Characterization & Stability Profile of (3-Methoxyphenyl)acetone Oxime

[1]

Executive Summary

(3-Methoxyphenyl)acetone oxime (CAS: 79204-85-6) serves as a critical intermediate in the synthesis of methoxylated phenethylamines and amphetamine derivatives.[1] While often transiently generated and reduced in situ, its isolation and storage require a rigorous understanding of its thermochemical stability.

This technical guide provides a comprehensive analysis of the physicochemical properties, thermal decomposition pathways, and stability protocols for this compound. Unlike its precursor, 3-methoxyphenylacetone (a stable liquid ketone), the oxime introduces a nitrogenous functionality susceptible to acid-catalyzed rearrangement and thermal degradation.[1] This document outlines the experimental frameworks necessary to validate its purity and stability, ensuring safety and reproducibility in downstream applications.

Physicochemical Profile

The transition from ketone to oxime alters the molecular landscape, introducing hydrogen bond donor capability (OH group) which significantly impacts melting point and volatility.

Table 1: Comparative Physicochemical Data

| Property | Precursor: (3-Methoxyphenyl)acetone | Target: (3-Methoxyphenyl)acetone Oxime |

| CAS Number | 3027-13-2 | 79204-85-6 |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 164.20 g/mol | 179.22 g/mol |

| Physical State | Pale yellow liquid | Viscous oil or low-melting solid (Polymorphic) |

| Boiling Point | 258–260 °C (at 760 mmHg) | 136–142 °C (at 3 Torr) [Predicted] |

| Density | 1.078 g/mL | 1.04 ± 0.1 g/cm³ [Predicted] |

| pKa | N/A | 12.16 ± 0.10 (Oxime OH) |

| Solubility | DMSO, Methanol, DCM | Alcohols, Ethers, Chloroform |

Technical Insight: The predicted boiling point of the oxime is significantly lower than the ketone under reduced pressure, but attempting to distill this oxime at atmospheric pressure typically results in decomposition before the boiling point is reached. Vacuum distillation is mandatory for purification.[1]

Thermochemical Stability & Reactivity[2][3][4]

The stability of (3-Methoxyphenyl)acetone oxime is governed by two primary failure modes: Hydrolysis (moisture-induced reversion) and the Beckmann Rearrangement (thermal/acid-induced isomerization).[1]

Decomposition Pathways

The oxime functionality (

-

Path A (Hydrolysis): In the presence of water and trace acid, the equilibrium shifts back to the parent ketone and hydroxylamine.

-

Path B (Beckmann Rearrangement): The group anti (trans) to the hydroxyl group migrates to the nitrogen. For methyl benzyl ketones, the benzyl group has a higher migratory aptitude than the methyl group, favoring the formation of the N-substituted acetamide.

Diagram 1: Stability & Degradation Logic

Caption: Primary degradation pathways. Red path indicates moisture sensitivity; Green path indicates thermal/catalytic instability.

Experimental Protocols

To ensure scientific integrity, the synthesis and characterization must follow a self-validating workflow. The following protocols are designed to minimize side reactions.

Synthesis Protocol (Oxime Formation)

Objective: Maximize conversion while preventing in-situ rearrangement.[1]

-

Reagent Preparation: Dissolve Hydroxylamine hydrochloride (1.2 eq) in a minimum volume of water.

-

Buffering: Add Sodium Acetate (1.5 eq) or NaOH to the hydroxylamine solution.

-

Criticality: The pH must be maintained between 5–7. Too acidic conditions (< pH 4) catalyze the Beckmann rearrangement; too basic conditions (> pH 9) can lead to side reactions or racemization if chiral centers were present (not applicable here, but good practice).

-

-

Addition: Add (3-Methoxyphenyl)acetone (1.0 eq) dissolved in Ethanol (3 volumes).

-

Reflux: Heat to 60–70 °C for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).[1]

-

Workup: Evaporate ethanol. Extract residue with Dichloromethane (DCM).[1] Wash with water to remove salts.[1] Dry over MgSO₄.[1]

-

Purification: Vacuum distillation is preferred over column chromatography to avoid silica-induced acidity which degrades the oxime.[1]

Thermal Stability Testing (DSC/TGA)

Objective: Determine the "Safe Process Temperature" (SPT).

Equipment: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[1][2][3][4]

Methodology:

-

Sample Prep: Encapsulate 2–5 mg of the oxime in a hermetically sealed aluminum pan (pinhole lid for TGA).

-

Ramp: Heat from 25 °C to 300 °C at 10 °C/min under Nitrogen purge (50 mL/min).

-

Data Interpretation:

-

Endotherm (Low T): Represents melting (if solid).[1]

-

Exotherm (High T): The onset of this peak defines the decomposition temperature (

). For oximes, this is typically sharp and energetic. -

Weight Loss (TGA): Correlate the exotherm with mass loss. A significant mass loss before the exotherm suggests evaporation; mass loss during the exotherm indicates gaseous decomposition products (fragmentation).

-

Diagram 2: Characterization Workflow

Caption: Workflow for validating the purity and thermal safety of the synthesized oxime.

Safety & Handling

Risk Assessment:

-

Thermal Runaway: Oximes can exhibit autocatalytic decomposition.[1] Never heat bulk quantities (>100g) without prior DSC screening.[1]

-

Toxicity: Like many methoxylated aromatic amines/precursors, treat as a potential irritant and sensitizer. Use full PPE (gloves, goggles, fume hood).[5]

Storage Conditions:

References

-

ChemicalBook. (2023).[1][5] (3-Methoxyphenyl)acetone oxime Properties and Predicted Data. Retrieved from [1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 76410, 3-Methoxyphenylacetone. Retrieved from [1]

-

Sigma-Aldrich. (2023).[1][6] Safety Data Sheet: 3-Methoxyphenylacetone. Retrieved from

-

Gawley, R. E. (1988).[1] The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions. DOI: 10.1002/0471264180.or035.01

-

TA Instruments. (2022).[1] Thermal Analysis of Energetic Materials and Unstable Intermediates. Retrieved from [1]

Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of (3-Methoxyphenyl)acetone Oxime

Introduction and Scientific Rationale

Oximes are a class of organic compounds characterized by the functional group RR'C=NOH, where R and R' are organic side-chains. They are formed by the condensation reaction between an aldehyde or a ketone and hydroxylamine.[1] The synthesis of oximes is a fundamental transformation in organic chemistry due to their utility as protective groups for carbonyl compounds, as intermediates in the Beckmann rearrangement to form amides, and in the synthesis of various nitrogen-containing heterocycles.[2] (3-Methoxyphenyl)acetone oxime, the target of this protocol, serves as a key building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

The core of this synthesis is the nucleophilic addition of hydroxylamine to the carbonyl carbon of (3-Methoxyphenyl)acetone. The reaction is typically catalyzed by a mild acid.[3] In this protocol, we use hydroxylamine hydrochloride (NH₂OH·HCl), which serves as both the source of hydroxylamine and, after partial neutralization, the necessary acidic catalyst to facilitate the dehydration of the intermediate hemiaminal. A base is required to liberate the free hydroxylamine from its hydrochloride salt, enabling it to act as a nucleophile.

Reaction Scheme and Mechanism

The overall reaction is as follows:

Scheme 1: Synthesis of (3-Methoxyphenyl)acetone oxime

The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of free hydroxylamine attacks the electrophilic carbonyl carbon of (3-Methoxyphenyl)acetone. This is followed by proton transfer to form a carbinolamine (or hemiaminal) intermediate.[4]

-

Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the oxime.[3][4]

Because (3-Methoxyphenyl)acetone is an unsymmetrical ketone, the resulting oxime can exist as a mixture of two geometric isomers (E and Z).[1][5] The separation of these isomers is often possible through chromatography or fractional crystallization, though for many subsequent applications, the isomeric mixture is used directly.

Materials and Equipment

Reagents and Chemicals

| Reagent/Chemical | Formula | MW ( g/mol ) | Quantity | Supplier Notes |

| (3-Methoxyphenyl)acetone | C₁₀H₁₂O₂ | 164.20 | 10.0 g (60.9 mmol) | Purity ≥97%.[6] Corrosive and irritant.[7] |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 6.36 g (91.5 mmol) | Purity ≥98%. Toxic, irritant, and potential carcinogen.[8] |

| Sodium Acetate Trihydrate | C₂H₃NaO₂·3H₂O | 136.08 | 12.4 g (91.1 mmol) | Purity ≥99%. |

| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | Reagent grade. |

| Deionized Water | H₂O | 18.02 | 50 mL | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | For extraction. |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | For drying. |

Laboratory Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Glass funnel

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Standard laboratory glassware (graduated cylinders, etc.)

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis, work-up, and purification of the target compound.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of (3-Methoxyphenyl)acetone oxime.

Step-by-Step Procedure

-

Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine hydroxylamine hydrochloride (6.36 g, 91.5 mmol) and sodium acetate trihydrate (12.4 g, 91.1 mmol).

-

Causality: Sodium acetate acts as a weak base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile. Using a buffered system avoids strongly basic conditions which could promote side reactions.

-

-

Dissolution: Add 75 mL of 95% ethanol and 25 mL of deionized water to the flask. Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Ketone: To the clear solution, add (3-Methoxyphenyl)acetone (10.0 g, 60.9 mmol) dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle. Maintain vigorous stirring for 2-4 hours.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. The disappearance of the starting ketone spot (lower Rf) and the appearance of the product oxime spot (higher Rf) indicates reaction completion.

-

-

Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

-

Aqueous Work-up: To the remaining aqueous residue, add 50 mL of deionized water. This may cause the crude product to precipitate as an oil or solid.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 70 mL).[9]

-

Causality: The organic oxime product is more soluble in ethyl acetate than in water, allowing for its separation from inorganic salts and other aqueous-soluble impurities.

-

-

Washing and Drying: Combine the organic extracts and wash them once with 50 mL of brine.[9] This helps to remove residual water and some water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (~10 g), swirl for 5-10 minutes, and then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude (3-Methoxyphenyl)acetone oxime, which may be a pale yellow oil or a low-melting solid.

Purification

-

Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system is aqueous ethanol or a mixture of hexanes and ethyl acetate.[9]

-

Dissolve the crude product in a minimal amount of hot solvent (e.g., 60% ethanol in water).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to a constant weight. The expected yield is typically in the range of 80-95%.

Characterization

-

Appearance: White to off-white crystalline solid.

-